molecular formula C14H14Cl2N2O3 B2994815 1-(3,4-Dichlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea CAS No. 1421516-98-4

1-(3,4-Dichlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea

Cat. No. B2994815
CAS RN: 1421516-98-4
M. Wt: 329.18
InChI Key: SPQNPDVEIPPWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea, also known as DFP-10825, is a synthetic compound that has been developed as a potential drug candidate for various diseases. This compound has been shown to exhibit promising biological activity, making it a subject of interest for scientific research.

Scientific Research Applications

Environmental Science and Degradation Studies

  • The degradation of antimicrobials such as triclosan and triclocarban, compounds related to dichlorophenyl ureas, has been studied using electro-Fenton systems, highlighting methods for treating water contaminated with similar compounds (Sirés et al., 2007). This research suggests potential environmental applications in the treatment of water sources contaminated with urea-based compounds.

Chemistry and Material Science

  • Research on the synthesis and biological evaluation of compounds including furan and dichlorophenyl moieties, similar to the target compound, indicates applications in developing antitubercular agents (Bhoot et al., 2011). This implies a potential pharmacological application in the treatment or management of tuberculosis.
  • Studies on the photodegradation and hydrolysis of substituted urea pesticides in water, including compounds with structural similarities, provide insights into the environmental behavior and degradation pathways of these chemicals (Gatidou & Iatrou, 2011). Such research is crucial for understanding the environmental impact and fate of urea-based pesticides.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3/c15-10-4-3-9(8-11(10)16)18-14(20)17-6-5-12(19)13-2-1-7-21-13/h1-4,7-8,12,19H,5-6H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQNPDVEIPPWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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